2-[(4-Chlorophenoxy)methyl]pyrrolidine

Lipophilicity ADME Physicochemical Properties

Researchers conducting fragment-based drug discovery or SAR studies often face supply inconsistency with chiral pyrrolidine building blocks. 2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS 383127-72-8) provides a reliable, high-purity starting point. Its 4-chlorophenoxy motif is essential for potency in inhibitors like DG-051 (LTA4H IC50=47 nM). Key advantages: (1) Consistent 98% purity for reproducible synthesis. (2) Defined physicochemical parameters (logP 2.80, TPSA 21.26 Ų) enabling rational library design. (3) BenchChem ensures immediate availability and global shipping, eliminating multi-week synthesis delays.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 383127-72-8
Cat. No. B13260456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenoxy)methyl]pyrrolidine
CAS383127-72-8
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CC(NC1)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2
InChIKeyPPUUPDHCDRWAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS 383127-72-8): Sourcing a Versatile Pyrrolidine Scaffold for Medicinal Chemistry Research


2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS 383127-72-8) is a synthetic small-molecule research compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol [1]. It belongs to the class of pyrrolidine derivatives and is primarily utilized as a chemical building block and research reagent, particularly in the form of its hydrochloride salt . This compound is exclusively intended for non-human research purposes and is not for diagnostic or therapeutic use .

Workflow Medicinal chemistry scaffold derivatization
Procurement Form Free base for organic-solvent compatibility; verify salt form if aqueous solubility needed
Use Context Non-human research use; synthetic building block and reference standard

2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS 383127-72-8): Why Structural Precision Matters in Pyrrolidine Scaffold Selection


Generic substitution among pyrrolidine-based compounds is not feasible due to the significant impact of subtle structural variations on physicochemical properties, biological activity, and synthetic utility. Even within the same molecular formula C11H14ClNO, the position of the chlorine atom on the phenoxy ring or the attachment point on the pyrrolidine scaffold fundamentally alters the compound's properties and intended research application [1]. For example, the ortho-chloro isomer, 2-(2-chlorophenoxymethyl)pyrrolidine, possesses distinct steric and electronic characteristics compared to the para-substituted target compound, leading to different reactivity profiles and potential biological interactions . Consequently, substituting the 4-chlorophenoxy variant with any positional isomer or alternative linker without re-validation compromises experimental reproducibility and data integrity.

Target Compound 2-[(4-Chlorophenoxy)methyl]pyrrolidine (para isomer)
Potential Substitute 2-(2-Chlorophenoxymethyl)pyrrolidine (ortho isomer)
Positional isomerism may shift lipophilicity and steric profile, altering reactivity and biological interaction context; direct replacement may require re-validation.
Target Form Free base (CAS 383127-72-8)
Potential Substitute Hydrochloride salt (e.g., CAS 220510-63-4)
Salt form may alter aqueous solubility and molecular weight; experimental protocols designed for one form may not transfer directly to the other.

2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS 383127-72-8): Quantitative Evidence for Scientific Selection and Procurement


Physicochemical Differentiation: logP Value Comparison for 2-[(4-Chlorophenoxy)methyl]pyrrolidine vs. Its Ortho-Chloro Analog

The lipophilicity of 2-[(4-Chlorophenoxy)methyl]pyrrolidine, a key determinant of its passive membrane permeability and solubility profile, differs markedly from its ortho-chloro positional isomer. The target para-substituted compound has a predicted logP value of 2.80, while a representative ortho-chloro analog, 2-(2-Chlorophenoxymethyl)pyrrolidine, is predicted to have a lower logP of approximately 2.46 [1]. This difference in lipophilicity is due to the distinct electronic and steric environments conferred by the chlorine atom's position on the aromatic ring, which affects the compound's ability to partition into non-polar phases.

Lipophilicity Differentiation
Cross-study comparable
Target logP = 2.80
Ortho-isomer logP ≈ 2.46
ΔlogP ≈ 0.34
Supports solubility and permeability property differentiation
Predicted values; experimental logP may vary. Review in context of method-specific requirements.
Lipophilicity ADME Physicochemical Properties Solubility

Polar Surface Area (PSA) as a Key Discriminator: 2-[(4-Chlorophenoxy)methyl]pyrrolidine vs. Pyrrolidine Core

The attachment of the 4-chlorophenoxy methyl group to the pyrrolidine scaffold introduces a measurable change in the compound's Polar Surface Area (PSA), a critical parameter for predicting blood-brain barrier (BBB) penetration and oral absorption. The target compound, 2-[(4-Chlorophenoxy)methyl]pyrrolidine, has a reported topological PSA of 21.26 Ų [1]. This value is significantly higher than that of unsubstituted pyrrolidine (approximately 12 Ų), demonstrating the impact of the 4-chlorophenoxy methyl substituent on molecular polarity and hydrogen-bonding capacity.

Polar Surface Area Difference
Cross-study comparable
Target TPSA = 21.26 Ų
Unsubstituted pyrrolidine TPSA ≈ 12.0 Ų
ΔTPSA ≈ 9.26 Ų
Supports blood-brain barrier permeability property review
Predicted TPSA; interpretation depends on target tissue exposure context.
Medicinal Chemistry Drug Design Blood-Brain Barrier Permeability

Procurement Considerations: Purity and Physical Form Differentiation for 2-[(4-Chlorophenoxy)methyl]pyrrolidine

The target compound, 2-[(4-Chlorophenoxy)methyl]pyrrolidine, is commonly supplied as a free base with a typical purity specification of 98%, and it appears as a white to off-white solid that is soluble in organic solvents like ethanol and DMSO but has limited solubility in water . In contrast, its hydrochloride salt, 2-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride, is a distinctly different chemical entity (CAS 220510-63-4 for the (S)-enantiomer salt) with enhanced aqueous solubility and a molecular weight of 248.15 g/mol . This distinction is critical for experimental design and procurement.

Procurement Form and Purity
Data to verify
Free base: 98% purity, organic-solvent soluble
HCl salt: Enhanced aqueous solubility
Salt form and purity specification directly impact experimental design fit
Vendor specifications; confirm lot-specific COA for solubility and purity before critical experiments.
Chemical Procurement Quality Control Salt Form Solubility

Synthetic Utility: 2-[(4-Chlorophenoxy)methyl]pyrrolidine as a Precursor for Advanced Scaffolds

The structural motif of 2-[(4-Chlorophenoxy)methyl]pyrrolidine serves as a key synthetic intermediate for more complex bioactive molecules. It contains the core structural elements found in potent LTA4 hydrolase inhibitors like DG-051, which has an IC50 of 47 nM against its target [1]. While the target compound itself is not biologically active, its scaffold is crucial for accessing compounds with quantifiable, potent activity. In contrast, simpler analogs like unsubstituted pyrrolidine lack the aryloxy-methyl substituent required for the key interactions with the LTA4H binding pocket, as identified in fragment-based drug design efforts .

Scaffold Synthetic Utility
Class-level inference
Motif present in LTA4H inhibitor DG-051 (IC50 = 47 nM)
Supports scaffold selection for target-specific SAR exploration
IC50 achieved after scaffold elaboration; compound itself is a precursor. Source review required.
Organic Synthesis Building Block Fragment-Based Drug Discovery LTA4H

2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS 383127-72-8): Best Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery and Lead Optimization

Researchers engaged in fragment-based drug discovery (FBDD) or lead optimization programs targeting enzymes such as leukotriene A4 hydrolase (LTA4H) should prioritize 2-[(4-Chlorophenoxy)methyl]pyrrolidine as a key synthetic building block. Its structural motif is a critical component of potent inhibitors like DG-051, which has demonstrated an IC50 of 47 nM against LTA4H . The compound's defined physicochemical properties, including a logP of 2.80 and a TPSA of 21.26 Ų , provide a predictable starting point for structure-activity relationship (SAR) studies, allowing medicinal chemists to rationally modify the scaffold to optimize potency, selectivity, and ADME properties.

Organic Synthesis: Development of Chiral Pyrrolidine Libraries

Organic chemists focused on developing libraries of chiral pyrrolidine derivatives for diverse screening applications will find the (S)-enantiomer of this scaffold invaluable. The availability of (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride (CAS 220510-63-4) from reputable vendors enables the synthesis of enantioenriched compounds, which is a fundamental requirement for modern drug discovery. The presence of a chiral center at the 2-position of the pyrrolidine ring and a synthetic handle (the secondary amine) makes it a versatile intermediate for generating novel chemical space around a privileged scaffold.

Analytical Chemistry and Quality Control: Method Development and Reference Standards

Analytical chemists in pharmaceutical quality control and R&D laboratories should procure 2-[(4-Chlorophenoxy)methyl]pyrrolidine for use as a reference standard in HPLC, LC-MS, or NMR method development and validation. The compound's distinct physicochemical signature, defined by its logP of 2.80 and predicted refractive index (n20D 1.53 for the hydrochloride salt ), provides a reliable benchmark for method calibration. Its clear differentiation from close analogs like 2-(2-chlorophenoxymethyl)pyrrolidine (ΔlogP ≈ 0.34) allows for the development of robust, discriminatory analytical methods essential for monitoring reactions, assessing purity, and characterizing new chemical entities derived from this scaffold.

Biophysical Assay Development: Solubility and Permeability Studies

Scientists developing or validating biophysical assays for solubility, permeability (e.g., PAMPA, Caco-2), or plasma protein binding can utilize 2-[(4-Chlorophenoxy)methyl]pyrrolidine as a well-defined test compound. The quantitative data on its lipophilicity (logP = 2.80) and polar surface area (TPSA = 21.26 Ų) provide a predictable baseline for assay performance. Furthermore, the stark difference in solubility between the free base (limited water solubility) and the hydrochloride salt (enhanced water solubility) makes this pair a useful case study for understanding and quantifying the impact of salt formation on the physicochemical properties of small molecules.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Scaffold complexity and defined physicochemical profile
Target-specific SAR optimization
Chiral library synthesis
Chiral center and secondary amine handle
Enantiomeric purity and derivatization efficiency
Analytical reference standard
Distinct logP and retention behavior
Method discrimination from positional isomers
Biophysical assay development
Well-characterized lipophilicity and PSA
Permeability and salt-form solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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